Product packaging for 1H-Benzo[d]imidazole-4-carboxamide(Cat. No.:CAS No. 188106-81-2)

1H-Benzo[d]imidazole-4-carboxamide

Numéro de catalogue: B070697
Numéro CAS: 188106-81-2
Poids moléculaire: 161.16 g/mol
Clé InChI: JJDMKDXGNVJWCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B070697 1H-Benzo[d]imidazole-4-carboxamide CAS No. 188106-81-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMKDXGNVJWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435953
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188106-81-2
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged" structure in medicinal chemistry. nih.govamrita.edu This designation stems from its remarkable ability to serve as a core framework for a diverse array of pharmacologically active compounds. impactfactor.orgnih.gov The significance of the benzimidazole scaffold lies in its physicochemical properties, which include the capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, enabling its derivatives to bind effectively with a wide range of biological macromolecules. nih.gov

The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a broad spectrum of biological activities. impactfactor.org Consequently, this scaffold is a constituent of numerous FDA-approved drugs and is a key building block in the rational design of novel bioactive compounds. nih.govwikipedia.org The wide-ranging pharmacological effects attributed to benzimidazole derivatives underscore their critical role in the development of new medicines. impactfactor.org

Table 1: Reported Pharmacological Activities of Benzimidazole Derivatives

Pharmacological ActivityReferences
Antimicrobial nih.govimpactfactor.orgnih.gov
Anticancer nih.govimpactfactor.orgresearchgate.net
Antiviral nih.govresearchgate.net
Anti-inflammatory nih.govnih.govresearchgate.net
Anthelmintic amrita.edunih.govwikipedia.org
Antihypertensive nih.govresearchgate.net
Antidiabetic nih.govresearchgate.net
Antihistaminic amrita.eduresearchgate.net
Anticoagulant researchgate.net
Antiulcer researchgate.net

The ability of the benzimidazole core to be chemically modified has led to the development of a vast library of compounds with activities spanning from antimicrobial and anticancer to antiviral and anti-inflammatory agents. nih.govimpactfactor.orgnih.govresearchgate.net This has solidified the benzimidazole scaffold as a cornerstone in the field of drug discovery. nih.govscholarsresearchlibrary.com

Overview of 1H-Benzo[d]imidazole-4-carboxamide as a Core Structure for Bioactive Molecules

Within the broader class of benzimidazoles, the this compound structure has garnered significant attention as a core moiety for the development of highly specific and potent bioactive molecules. nih.govnih.gov This particular scaffold has proven to be an excellent starting point for the design of targeted therapies, most notably in the field of oncology. nih.gov The carboxamide group at the 4-position of the benzimidazole ring plays a crucial role in the interaction of these molecules with their biological targets. nih.gov

Research has demonstrated that derivatives of this compound are particularly effective as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. nih.govnih.govnih.gov The benzimidazole-carboxamide scaffold provides a low molecular weight and high intrinsic potency, facilitating strong interactions with the nicotinamide (B372718) binding site of PARP-1 through hydrogen bonds and π-stacking interactions. nih.gov

The development of various derivatives has involved modifications at different positions of the this compound core. For instance, the introduction of different saturated nitrogen-containing heterocycles as linker groups has been explored to optimize the inhibitory activity against PARP-1. nih.gov Furthermore, the synthesis of derivatives with various functional groups on a phenyl ring attached to the benzimidazole core has led to the identification of potent anticancer agents. nih.govacs.org

Table 2: Examples of Bioactive Molecules Based on the this compound Scaffold

Derivative TypeTargetPotential ApplicationReferences
2-phenyl-benzimidazole-4-carboxamides with heterocyclic linkersPARP-1Cancer Therapy nih.gov
2-substituted 1H-benzo[d]imidazole-4-carboxamidesPARP-1, PARP-2Cancer Therapy nih.govnih.gov
1H-benzo[d]imidazoles with piperazine (B1678402) moietiesHuman Topoisomerase ICancer Therapy nih.govacs.org
2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamidesPARP-1Cancer Therapy nih.gov

The strategic modification of the this compound structure continues to be a fruitful area of research, yielding compounds with significant potential for therapeutic applications. nih.govnih.gov

Historical Context of Benzimidazole-4-carboxamide Research in Drug Discovery

The journey of benzimidazole in medicinal chemistry began with its discovery during research on vitamin B12, where its nucleus was identified as a stable and versatile platform for drug development. wikipedia.org The first synthesis of a benzimidazole compound was reported in 1872 by Hoebrecker. scholarsresearchlibrary.com This was followed by the work of Ladenburg, who synthesized a benzimidazole derivative through a reflux reaction of acetic acid and 3,4-diamino toluene. scholarsresearchlibrary.comresearchgate.net

While the broader benzimidazole class of compounds has a long history in pharmaceutical development, with many derivatives becoming established drugs, the focused exploration of this compound derivatives is a more recent development. wikipedia.orgnih.gov The rise of targeted therapies in oncology, particularly the development of PARP inhibitors, has significantly propelled research into this specific scaffold. nih.gov

Commercially available PARP inhibitors such as Rucaparib and Veliparib are derived from benzimidazole carboxamide, highlighting the clinical significance of this structural class. nih.gov The unique binding mode of these derivatives to the PARP-1 enzyme has been elucidated through co-crystal structures, providing a deeper understanding of their mechanism of action and paving the way for the design of next-generation inhibitors. nih.gov The ongoing research into this compound and its derivatives reflects a continued effort to leverage this privileged scaffold for the creation of novel and effective medicines. nih.govnih.gov

Table 3: Key Milestones in Benzimidazole and Benzimidazole-4-carboxamide Research

Year/PeriodMilestoneReference
1872First synthesis of a benzimidazole compound by Hoebrecker. scholarsresearchlibrary.com
Late 19th CenturySynthesis of benzimidazole by Ladenburg. scholarsresearchlibrary.comresearchgate.net
20th CenturyDiscovery of the benzimidazole nucleus in vitamin B12 and subsequent development of various benzimidazole-based drugs. wikipedia.org
2015-2020Numerous patents filed for benzimidazole derivatives with a wide range of pharmacological activities. nih.govdntb.gov.ua
2017-PresentIntensive research on this compound derivatives as potent PARP inhibitors for cancer therapy. nih.govnih.govnih.govnih.gov

Future Directions and Research Gaps

Advanced Computational Modeling for Lead Optimization and Drug Design

The advancement of computational chemistry provides powerful tools for accelerating the drug discovery process, from hit identification to lead optimization. nih.gov For derivatives of 1H-benzo[d]imidazole-4-carboxamide, these in silico methods are crucial for refining molecular structures to enhance potency, selectivity, and pharmacokinetic profiles.

Molecular docking simulations have been instrumental in understanding the binding modes of these compounds with their targets. For instance, docking studies of 2-phenyl-benzimidazole-4-carboxamide derivatives with PARP-1 have elucidated key hydrogen bond interactions essential for inhibitory activity. nih.gov Similarly, co-crystal structures of specific derivatives complexed with PARP-1 have revealed unique binding modes, providing a structural basis for further design. nih.gov These insights allow researchers to rationally design new molecules with modifications aimed at maximizing interactions with the target protein. frontiersin.org

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, helping to understand the stability of interactions over time. nih.gov Studies on 1H-benzo[d]imidazole-5-carboxamide derivatives as potential inhibitors of Zika and Yellow Fever virus replication have utilized MD simulations to explore the potential targets and investigate binding modes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov For benzimidazole-4-carboxamide derivatives, QSAR can guide the selection of substituents that are predicted to improve activity, as seen in studies where the introduction of furan (B31954) rings or halogen atoms was found to enhance PARP-1 inhibition. nih.gov These computational approaches, including Density Functional Theory (DFT) for analyzing electronic properties, are integral to modern lead optimization and the rational design of next-generation inhibitors based on this scaffold. mdpi.comresearchgate.net

Table 1: Application of Computational Modeling in this compound Research

Computational Method Application Target Protein(s) Key Findings Reference(s)
Molecular Docking Understanding binding modes, guiding substituent design. PARP-1, CK1δ, SARS-CoV-2 Mpro Identified key hydrogen bonds and hydrophobic interactions crucial for inhibition. nih.govnih.govnih.gov
Molecular Dynamics Investigating complex stability and binding modes. Flavivirus Polymerase Explored potential viral targets and stable binding interactions for antiviral candidates. researchgate.net
QSAR Correlating chemical structure with biological activity. PARP-1 Indicated that strong electronegative groups (e.g., furan ring) could improve inhibitory activity. nih.gov

Development of Novel and Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives often involves multi-step procedures. mdpi.com A key area for future research is the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Recent advancements include the use of nano-catalysts to improve reaction efficiency. One study reported an eco-friendly synthesis of 1H-benzo[d]imidazole derivatives using zinc oxide nanoparticles (ZnO-NPs) as a recyclable catalyst for the cyclocondensation reaction, which resulted in higher yields and shorter reaction times compared to traditional methods. mdpi.com

Other research has focused on developing novel methods for specific transformations. For example, a new synthetic method for N-cyanocarboxamides was developed that offers milder reaction conditions and simpler product isolation, which was applied to the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives. nih.gov While applied to a related imidazole (B134444) core, such methodologies could be adapted for the benzimidazole (B57391) scaffold.

Clinical Translation Potential and Biomarker Identification

A significant gap in the research on this compound derivatives is the translation from preclinical findings to clinical applications. Many derivatives have shown promising activity in vitro and in cellular assays. For example, certain compounds exhibit potent anti-proliferation activity against BRCA-1 mutant cancer cell lines, suggesting their potential in cancers with specific genetic backgrounds. nih.gov

Furthermore, in vivo studies have demonstrated the potential of these compounds. One derivative, in combination with the chemotherapy agent temozolomide (B1682018) (TMZ), was shown to strongly potentiate the cytotoxicity of TMZ in a mouse xenograft tumor model. nih.gov This suggests a potential role for these compounds as combination therapies.

However, for these promising preclinical results to translate into clinical success, the identification of predictive biomarkers is essential. Beyond the established link between PARP inhibitors and BRCA mutations, there is a need to identify other biomarkers that can predict patient response. This could involve genomic, proteomic, or metabolomic profiling of tumors to find signatures that correlate with sensitivity to specific this compound-based drugs. Investigating the expression levels of target proteins, such as PARP, CK1δ, or other kinases, could be a starting point. nih.govnih.gov The lack of dedicated clinical trials and robust biomarker discovery programs remains a major hurdle to the clinical advancement of this compound class.

Addressing Drug Resistance Mechanisms and Side Effect Profiles

As with many targeted therapies, the development of drug resistance is a major clinical challenge. For established PARP inhibitors, resistance can emerge through various mechanisms, including secondary mutations in the target protein or upregulation of drug efflux pumps. Although specific resistance mechanisms to novel this compound derivatives have not been extensively studied, this is a critical area for future investigation. Research is needed to anticipate and overcome potential resistance by designing next-generation compounds that can inhibit resistant forms of the target enzyme or by developing combination therapies that target parallel survival pathways.

The motivation to develop new PARP-1 inhibitors from this scaffold is driven by the fact that side effects and drug resistance have been reported for clinically used agents. nih.gov Some studies have noted that certain derivatives exhibit poor PARP-1 inhibitory activity but still show good anti-proliferative effects, suggesting that their mechanism of action may involve other targets, which could be exploited to overcome resistance to single-target agents. nih.gov A thorough understanding of the side effect profiles of new derivatives is also necessary. Early ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and preclinical toxicology studies will be vital to select candidates with the best therapeutic window for clinical development.

Exploration of New Biological Targets and Polypharmacology

While much of the research has focused on PARP-1, the this compound scaffold is a versatile platform for targeting a wide range of biological molecules. Expanding the scope of biological targets is a vibrant and promising area of future research.

Studies have already identified potent inhibitors of other protein families:

Other Kinases: Derivatives have been developed as potent inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), which are implicated in circadian rhythms and cancer. nih.gov

Antiviral Targets: The scaffold has been explored for antiviral applications, with derivatives showing inhibitory activity against the replication of Yellow Fever Virus (YFV) and Zika Virus (ZIKV). researchgate.net Other research has focused on designing inhibitors for the SARS-CoV-2 main protease. rsc.org

Polypharmacology: The concept of designing drugs to hit multiple targets simultaneously (polypharmacology) is gaining traction. One study developed 1H-benzo[d]imidazole hybrids that act as multi-kinase inhibitors, showing activity against EGFR, HER2, CDK2, and mTOR, all of which are important targets in oncology. mdpi.com

This exploration of new targets highlights the therapeutic plasticity of the benzimidazole scaffold. Future research should continue to screen compound libraries against diverse target panels to uncover new therapeutic applications, from infectious diseases to neurodegenerative disorders.

Table 2: Explored Biological Targets for this compound and Related Scaffolds

Biological Target(s) Therapeutic Area Key Findings Reference(s)
PARP-1, PARP-2 Oncology Potent inhibition, potentiation of TMZ cytotoxicity. nih.govnih.gov
Casein Kinase 1δ/ε (CK1δ/ε) Oncology, Neurology Identification of highly potent and ATP-competitive inhibitors. nih.gov
EGFR, HER2, CDK2, mTOR Oncology Development of multi-targeted kinase inhibitors with significant cytotoxic effects. mdpi.com
Flavivirus Polymerase (YFV, ZIKV) Infectious Disease Discovery of derivatives with micromolar efficacy against viral replication. researchgate.net

Q & A

Q. Basic

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Confirms regiochemistry. For example, the S-H proton in 1H-benzo[d]imidazole-2-thiol appears as a singlet at δ 12.31 .
  • FT-IR : Identifies functional groups (e.g., N-H stretches at 3395 cm<sup>-1</sup>, C=O at 1650 cm<sup>-1</sup>) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C14H14N4O: m/z 263.1142) .
  • Elemental Analysis : Ensures purity (deviations ≤ ±0.4% from theoretical values) .

How do structural modifications in the hydrophobic pocket affect PARP-1 inhibitory activity?

Advanced
Modifications at the 2-position’s hydrophobic pocket (AD-binding site) are critical:

  • Electronegative Groups : Furan rings improve π-π stacking with Tyr907, increasing potency (IC50 ↓ by 70% vs. phenyl) .
  • Halogen Substitution : Chlorine or fluorine at para positions enhances metabolic stability and lipophilicity (log P ~2.8) .
  • Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce activity due to unfavorable van der Waals clashes .

Methodological Insight : Use in vitro PARP enzyme assays (e.g., NAD<sup>+</sup> depletion) and cellular assays (BRCA-deficient cell lines) to validate modifications .

What in vitro assays evaluate PARP inhibitory activity of these derivatives?

Q. Basic

  • PARP Enzyme Assay : Measures inhibition of NAD<sup>+</sup> consumption using recombinant PARP-1 (IC50 values) .
  • Cellular Cytotoxicity (MTT Assay) : Tests antiproliferative effects in BRCA1-deficient (MDA-MB-436) vs. wild-type (MCF-7) cells to confirm synthetic lethality .
  • Comet Assay : Quantifies DNA damage repair deficiency in PARP-inhibited cells .

How can researchers resolve contradictions in substituent effect studies?

Q. Advanced

  • Cross-Study Comparisons : Ensure consistent assay conditions (e.g., PARP-1 isoform, NAD<sup>+</sup> concentration).
  • Structural Biology : Co-crystallography (e.g., PARP-1:inhibitor complexes) clarifies binding ambiguities .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges for chlorophenyl vs. furan derivatives) .

How is purity assessed during synthesis?

Q. Basic

  • HPLC : Purity ≥95% with C18 columns (acetonitrile/water gradient) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 240–257°C for hydrazine carboxamides) confirm homogeneity .
  • TLC : Rf values compared to standards (silica gel, ethyl acetate/hexane) .

What in vivo models validate PARP inhibitor efficacy?

Q. Advanced

  • Syngeneic Glioblastoma Models : RG2 rats treated with brain-penetrant tracers (e.g., [<sup>11</sup>C]PyBic) show tumor PARP-1 inhibition via PET imaging .
  • Xenograft Models : BRCA-mutated ovarian cancer (e.g., OVCAR-8) treated with oral derivatives (10–50 mg/kg) assess tumor regression .

What substituents enhance PARP inhibition at the 2-position?

Q. Basic

  • Heterocycles : Piperidine, pyrrolidine.
  • Aromatic Groups : 4-Chlorophenyl, 4-methoxyphenyl.
  • Electron-Withdrawing Groups : Nitro, trifluoromethyl .

How do pharmacokinetic properties influence blood-brain barrier penetration?

Q. Advanced

  • log P Optimization : Derivatives with log P 2.0–3.5 (e.g., 14p) exhibit balanced brain permeability and plasma stability .
  • P-gp Substrate Screening : Avoid compounds effluxed by P-glycoprotein (e.g., using MDCK-MDR1 cells) .
  • Plasma Protein Binding : <90% binding ensures free drug availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d]imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzo[d]imidazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.